3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H10N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Scientific Research Applications
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-methyl-1H-pyrazole with a suitable nitrile compound under controlled conditions. One common method involves the use of hydrazine derivatives and α,β-unsaturated nitriles in the presence of a base, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives, which can be further utilized in various synthetic applications .
Mechanism of Action
The mechanism of action of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This makes it a valuable tool in the study of biochemical processes and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Similar in structure but lacks the nitrile group.
5-amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the propanenitrile moiety.
3-(5-amino-3-methylpyrazolyl)propanenitrile: Another derivative with slight structural variations.
Uniqueness
The presence of both the amino and nitrile groups allows for diverse chemical transformations and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVQDYSGMRVBBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368118 |
Source
|
Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61255-82-1 |
Source
|
Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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